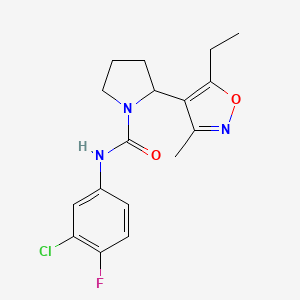![molecular formula C25H31FN2O3 B6100950 N-(2-fluorobenzyl)-3-{1-[3-(3-methoxyphenyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6100950.png)
N-(2-fluorobenzyl)-3-{1-[3-(3-methoxyphenyl)propanoyl]-3-piperidinyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorobenzyl)-3-{1-[3-(3-methoxyphenyl)propanoyl]-3-piperidinyl}propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule that has shown promising results in preclinical studies for the treatment of various diseases, including cancer and neurological disorders.
作用機序
The mechanism of action of N-(2-fluorobenzyl)-3-{1-[3-(3-methoxyphenyl)propanoyl]-3-piperidinyl}propanamide is not fully understood. However, it is believed to work by inhibiting certain enzymes or receptors that play a role in the development or progression of diseases. For example, it has been found to inhibit histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. By inhibiting HDACs, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in preclinical studies. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been found to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease. Additionally, it has been found to reduce pain and inflammation in animal models of neuropathic pain.
実験室実験の利点と制限
One of the advantages of using N-(2-fluorobenzyl)-3-{1-[3-(3-methoxyphenyl)propanoyl]-3-piperidinyl}propanamide in lab experiments is its small molecular size, which allows it to easily penetrate cell membranes and reach its target. It also has a relatively simple synthesis method, which makes it easy to produce in large quantities. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful dose optimization and toxicity testing.
将来の方向性
There are several future directions for the scientific research of N-(2-fluorobenzyl)-3-{1-[3-(3-methoxyphenyl)propanoyl]-3-piperidinyl}propanamide. One direction is to further investigate its anti-cancer properties and explore its potential as a cancer therapy. Another direction is to explore its potential as a neuroprotective agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and to optimize its dose and toxicity profile for clinical use.
合成法
The synthesis of N-(2-fluorobenzyl)-3-{1-[3-(3-methoxyphenyl)propanoyl]-3-piperidinyl}propanamide involves several steps. The first step is the reaction of 3-(3-methoxyphenyl)propanoic acid with piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. The second step involves the reaction of the amide with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate to form the final product. The purity of the product can be improved by recrystallization or column chromatography.
科学的研究の応用
N-(2-fluorobenzyl)-3-{1-[3-(3-methoxyphenyl)propanoyl]-3-piperidinyl}propanamide has shown potential therapeutic applications in various scientific research studies. It has been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its neuroprotective effects and has been found to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been studied for its analgesic properties and has been found to reduce pain in animal models of neuropathic pain.
特性
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3-[1-[3-(3-methoxyphenyl)propanoyl]piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FN2O3/c1-31-22-9-4-6-19(16-22)12-14-25(30)28-15-5-7-20(18-28)11-13-24(29)27-17-21-8-2-3-10-23(21)26/h2-4,6,8-10,16,20H,5,7,11-15,17-18H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCKJEYEQSRRGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)N2CCCC(C2)CCC(=O)NCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(3,4-dimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B6100904.png)
![N-(2-methoxyethyl)-N-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}-2-propanamine](/img/structure/B6100905.png)
![4-{5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B6100911.png)
![3-[2-(1-cyclohexyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2-oxoethyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6100918.png)
![5-bromo-2-hydroxybenzaldehyde [3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B6100923.png)
![N-[(4-carboxy-1-methyl-1H-pyrazol-3-yl)carbonyl]tryptophan](/img/structure/B6100927.png)
![N-(3-methoxyphenyl)-3-[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6100934.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[3-(5-methyl-2-furyl)butyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6100938.png)
![1-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6100943.png)
![1-{[5-(2,4-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}-3-ethoxy-2-propanol](/img/structure/B6100955.png)
![7-(3-methoxybenzyl)-2-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6100970.png)
![[4-(4-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride](/img/structure/B6100976.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-1-cyclopentene-1-carboxamide](/img/structure/B6100978.png)